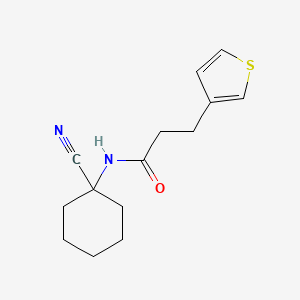
1H-1,2-ベンゾイソチアゾール-1,1,3(2H)-トリオン-2-(1H-イミダゾール-1-イルメチル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a compound that features both an imidazole and a benzisothiazole moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzisothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
科学的研究の応用
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the formation of the imidazole ring followed by its attachment to the benzisothiazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzisothiazole moiety can lead to the formation of dihydrobenzisothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzisothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzisothiazole moiety can produce dihydrobenzisothiazole derivatives.
作用機序
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzisothiazole moiety can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
類似化合物との比較
Similar Compounds
1H-imidazole: A simpler structure with similar biological activity.
Benzisothiazole: Shares the benzisothiazole core but lacks the imidazole moiety.
2-(1H-imidazol-1-ylmethyl)benzene: Similar structure but without the thiazole ring.
Uniqueness
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is unique due to the combination of the imidazole and benzisothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-(imidazol-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-11-9-3-1-2-4-10(9)18(16,17)14(11)8-13-6-5-12-7-13/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIIOMYIWMWZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine](/img/structure/B2375563.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)



![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)


![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)

